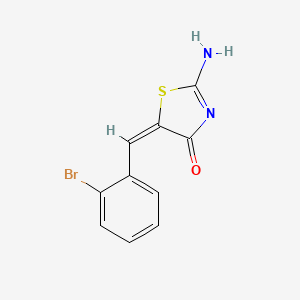![molecular formula C11H8Cl3N3O2 B6098227 ethyl cyano[(2,4,5-trichlorophenyl)hydrazono]acetate](/img/structure/B6098227.png)
ethyl cyano[(2,4,5-trichlorophenyl)hydrazono]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyano[(2,4,5-trichlorophenyl)hydrazono]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ethyl 2-cyano-3-(2,4,5-trichlorophenyl)prop-2-enohydrazonate and has the chemical formula C11H7Cl3N4O2.
Mecanismo De Acción
The mechanism of action of ethyl cyano[(2,4,5-trichlorophenyl)hydrazono]acetate involves the inhibition of cancer cell growth by inducing apoptosis and cell cycle arrest. The compound has been found to target the mitochondrial membrane potential and activate caspase-3, which leads to the activation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has also been found to exhibit significant antioxidant activity and has been shown to protect against oxidative stress-induced damage. The compound has also been found to have anti-inflammatory activity and can reduce inflammation in various experimental models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethyl cyano[(2,4,5-trichlorophenyl)hydrazono]acetate in lab experiments is its high potency and selectivity against cancer cells. However, the compound has limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on ethyl cyano[(2,4,5-trichlorophenyl)hydrazono]acetate. One of the major areas of interest is the development of novel drug delivery systems that can enhance the solubility and bioavailability of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in other fields such as agriculture and environmental science.
Conclusion:
This compound is a promising compound that has shown significant potential in various fields of scientific research. The compound exhibits potent anticancer activity and has also been found to have antioxidant and anti-inflammatory properties. Further research is needed to explore the full potential of this compound and develop novel applications for it.
Métodos De Síntesis
The synthesis of ethyl cyano[(2,4,5-trichlorophenyl)hydrazono]acetate involves the reaction between ethyl cyanoacetate and 2,4,5-trichlorophenylhydrazine in the presence of acetic acid. The reaction takes place at room temperature and the product is obtained in good yield.
Aplicaciones Científicas De Investigación
Ethyl cyano[(2,4,5-trichlorophenyl)hydrazono]acetate has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit significant anticancer activity against various cancer cell lines.
Propiedades
IUPAC Name |
ethyl (2E)-2-cyano-2-[(2,4,5-trichlorophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N3O2/c1-2-19-11(18)10(5-15)17-16-9-4-7(13)6(12)3-8(9)14/h3-4,16H,2H2,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCDQYLMZJOFHZ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1Cl)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1Cl)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(4-propylbenzoyl)piperazine](/img/structure/B6098145.png)
![2-[1-(2-fluorobenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6098150.png)
![2-[(1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6098163.png)
![2-(2-chlorophenoxy)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6098171.png)

![5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B6098179.png)

![1-(diethylamino)-3-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6098204.png)

![4-[3-(3-isopropylphenoxy)propyl]morpholine oxalate](/img/structure/B6098209.png)
![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B6098217.png)

![N-benzyl-2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6098231.png)
![N-(3-chloro-4-fluorophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide](/img/structure/B6098252.png)